

The Discovery and Enduring Utility of Dimethylaminoborane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimethylaminoborane

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Abstract

Dimethylaminoborane (DMAB), a seemingly simple adduct of a Lewis acid and base, holds a significant place in the history of boron chemistry and continues to be a versatile reagent in modern synthetic chemistry. First described in the pioneering work on boron hydrides, its journey from a laboratory curiosity to a commercially available reducing agent has been marked by evolving synthetic methodologies and an expanding scope of applications. This technical guide provides an in-depth exploration of the discovery, history, and key chemical properties of **dimethylaminoborane**. It details experimental protocols for its synthesis, presents its physicochemical and spectral data in a comparative format, and discusses its applications, including its noted cytotoxicity which positions it within the broader context of boron-containing compounds in medicinal chemistry.

A Historical Perspective: The Dawn of Amine-Boranes

The story of **dimethylaminoborane** is intrinsically linked to the foundational research into boron hydrides. In 1937, A. B. Burg and H. I. Schlesinger, in their seminal paper "Hydrides of Boron. VII. Evidence of the Transitory Existence of Borine (BH₃): Borine Carbonyl and Borine Trimethylamine," laid the groundwork for the field of amine-borane chemistry.^{[1][2]} While this paper did not specifically detail the synthesis of **dimethylaminoborane**, it established the

principle of stabilizing the transient borine (BH_3) through coordination with Lewis bases, such as amines.

Early synthetic routes to amine-boranes involved the direct reaction of diborane (B_2H_6) with the corresponding amine.^[3] A notable development in the history of **dimethylaminoborane** was the discovery of two forms: an unstable liquid and a stable, crystalline solid.^{[4][5]} The stable form, a white crystalline solid at room temperature, is what is now commercially available and widely used. Later, safer and more convenient synthetic methods were developed, primarily reacting an alkali metal borohydride, such as sodium borohydride, with a dimethylammonium salt.^[3] These advancements were crucial in transforming **dimethylaminoborane** from a specialized research chemical into a readily accessible and widely utilized reagent.

Physicochemical and Spectral Properties

Dimethylaminoborane is a white crystalline solid with a characteristic amine-like odor. It is sensitive to moisture and air, and its stability is a key consideration in its storage and handling.^{[6][7]} A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Dimethylaminoborane**

Property	Value	References
Molecular Formula	C ₂ H ₁₀ BN	[6][7]
Molecular Weight	58.92 g/mol	[6][7]
Appearance	White crystalline solid	[6][7]
Melting Point	33-36 °C	[6][7]
Boiling Point	66 °C	[8]
Solubility in Water	125 g/L at 20 °C	[6][7]
Solubility in other solvents	Soluble in methanol, ethanol, and tetrahydrofuran.	[8][9][10][11][12]
Stability	Stable under inert atmosphere; sensitive to air and moisture.	[6][7]
Flash Point	43 °C	[8]
Thermal Decomposition	Decomposes upon heating.[8]	[8]

The structural characterization of **dimethylaminoborane** is routinely performed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The key spectral data are summarized in Table 2.

Table 2: Spectral Data for **Dimethylaminoborane**

Technique	Key Features	References
^1H NMR	Signals corresponding to the methyl protons and the amine proton.	[13]
^{11}B NMR	A characteristic signal for the boron atom, typically a quartet due to coupling with the attached hydrogens.	[1][14][15]
IR Spectroscopy	Characteristic absorption bands for N-H, C-H, and B-H stretching vibrations.	[6]

Synthesis of Dimethylaminoborane: Experimental Protocols

The synthesis of **dimethylaminoborane** has evolved from hazardous methods involving diborane gas to more practical laboratory-scale preparations using sodium borohydride. Below are detailed protocols for two common synthetic approaches.

Synthesis from Diborane and Dimethylamine (Historical Method)

This method, based on early synthetic approaches, involves the direct reaction of diborane with an excess of dimethylamine.[3][5]

Experimental Protocol:

- A reaction vessel equipped with a gas inlet, a stirrer, and a cooling bath is charged with an excess of dimethylamine.
- The vessel is cooled to a temperature between 0 °C and 50 °C.
- Diborane gas is slowly bubbled through the stirred dimethylamine solution. A stoichiometric excess of dimethylamine (greater than 2 moles of dimethylamine per mole of diborane) must

be maintained throughout the reaction.^[5]

- The reaction is allowed to proceed until the desired amount of diborane has been added.
- The excess dimethylamine is removed by distillation.
- The resulting liquid is allowed to crystallize at room temperature to yield the stable, solid form of **dimethylaminoborane**.^[3]

Caution: Diborane is a highly toxic and pyrophoric gas. This synthesis should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

Synthesis from Sodium Borohydride and Dimethylamine Hydrochloride (Common Laboratory Method)

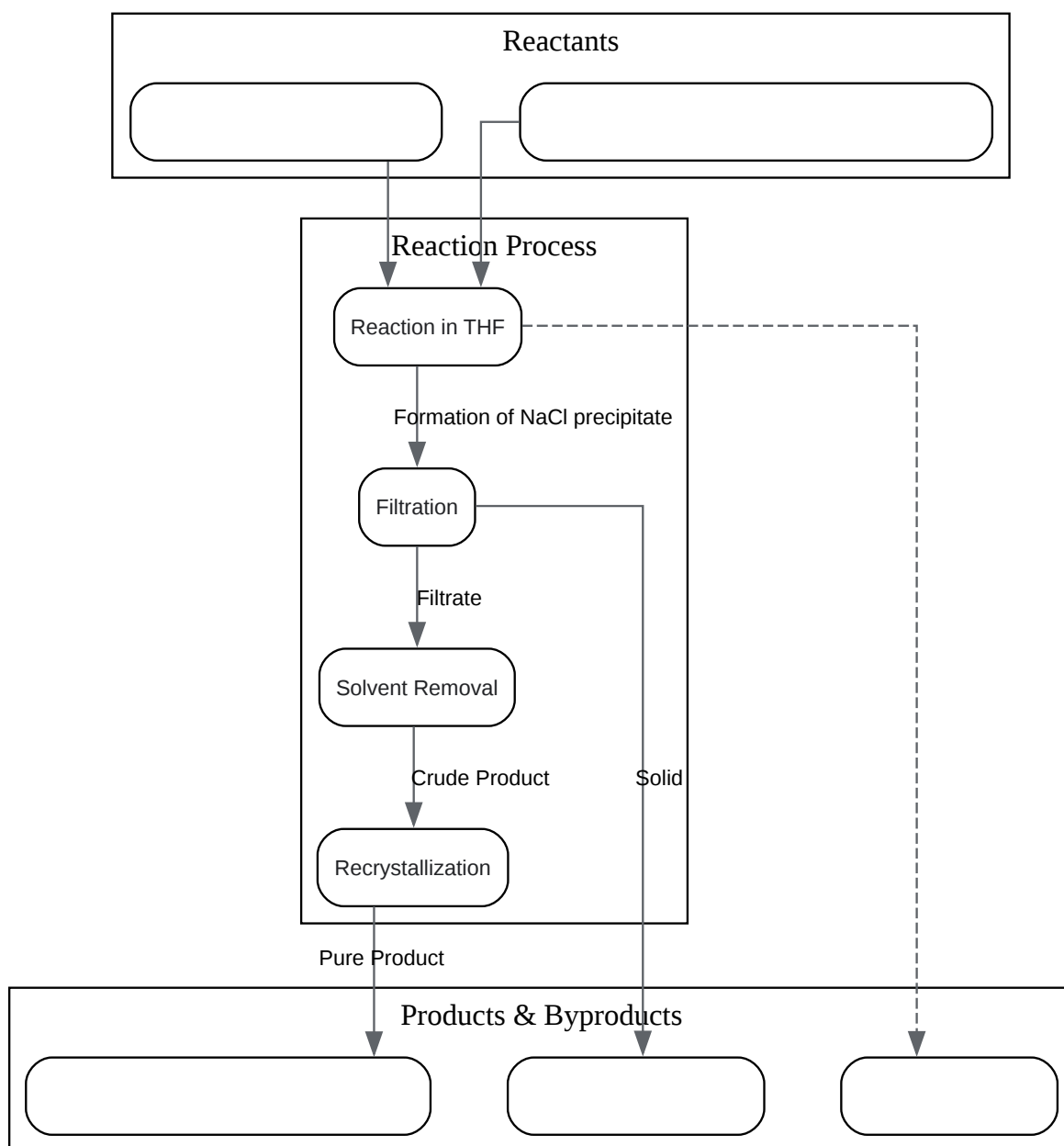
This is a more common and safer method for the laboratory preparation of **dimethylaminoborane**.^[16]

Experimental Protocol:

- To a reaction flask under an inert atmosphere (e.g., nitrogen), add sodium borohydride (1.0 equivalent) and tetrahydrofuran (THF).
- In a separate flask, prepare a solution of dimethylamine hydrochloride (1.0 equivalent) in THF.
- Cool the sodium borohydride suspension to 0 °C in an ice bath.
- Slowly add the dimethylamine hydrochloride solution to the stirred sodium borohydride suspension.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- The reaction mixture is filtered to remove the sodium chloride byproduct.
- The filtrate is concentrated under reduced pressure to yield crude **dimethylaminoborane**.

- The crude product can be purified by recrystallization from a suitable solvent, such as diethyl ether or a mixture of THF and pentane.

The following diagram illustrates the general workflow for the synthesis of **dimethylaminoborane** from sodium borohydride.



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Figure 1: Synthesis Workflow of **Dimethylaminoborane**.

Applications of Dimethylaminoborane

Dimethylaminoborane is a versatile reducing agent in organic and inorganic chemistry.^[17] Its applications include:

- **Selective Reductions:** It is used for the reduction of aldehydes, ketones, and other functional groups in organic synthesis.^[17]
- **Electroless Plating:** DMAB serves as a reducing agent in the electroless deposition of metals and alloys.^[17]
- **Hydrogen Storage:** Like other amine-boranes, **dimethylaminoborane** has been investigated for its potential in chemical hydrogen storage due to its high hydrogen content.^[18]

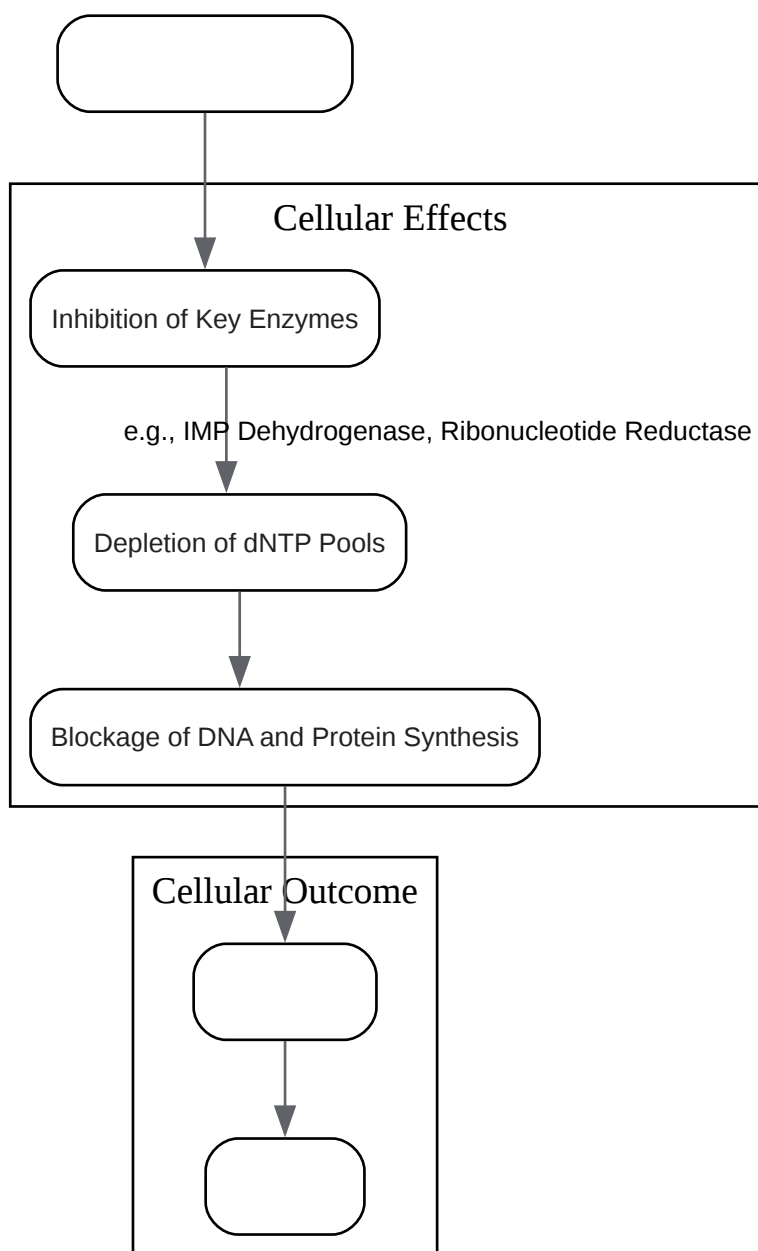
Relevance in the Context of Drug Development

While not a frontline therapeutic agent itself, **dimethylaminoborane** and related boron-containing compounds are of interest to the drug development community for several reasons. Boron-containing molecules are increasingly being explored as pharmacophores due to the unique chemical properties of the boron atom.^[19]

Cytotoxic and Antineoplastic Properties

Studies have shown that alkylamines and their borane derivatives, including by extension **dimethylaminoborane**, can exhibit potent cytotoxicity against various cancer cell lines.^[7] The proposed mechanism for this activity involves the inhibition of DNA and protein synthesis.^[7] Specifically, these compounds have been suggested to interfere with purine synthesis by inhibiting the enzyme IMP dehydrogenase and also to reduce the activity of ribonucleotide reductase and nucleoside kinases, leading to a depletion of deoxynucleotide pools necessary for DNA replication.^[7]

While a classical signaling cascade has not been elucidated for **dimethylaminoborane**, the logical workflow of its proposed cytotoxic mechanism can be visualized as follows:



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Figure 2: Proposed Cytotoxic Mechanism of **Dimethylaminoborane**.

This inhibition of fundamental cellular processes ultimately leads to cell death, suggesting a potential, though underexplored, avenue for antineoplastic applications. It is important to note that much of the research in this area has focused on more complex amine-borane derivatives, and further studies are needed to fully understand the specific activity and therapeutic potential of **dimethylaminoborane** itself.

Conclusion

From its conceptual origins in the pioneering work of Burg and Schlesinger, **dimethylaminoborane** has evolved into a valuable and accessible tool for chemists. Its history charts a course from hazardous early syntheses to safer, more practical methods, enabling its widespread use as a reducing agent. While its direct application in drug development is not yet established, its cytotoxic properties and its place within the burgeoning field of medicinal boron chemistry suggest that the story of **dimethylaminoborane** and its derivatives is far from over. For researchers and scientists, it remains a compound of interest, not only for its synthetic utility but also for its potential in the design of novel bioactive molecules.

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- To cite this document: BenchChem. [The Discovery and Enduring Utility of Dimethylaminoborane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1631071#discovery-and-history-of-dimethylaminoborane>]

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